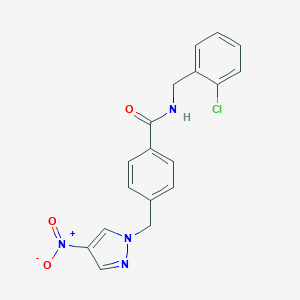![molecular formula C14H13ClF3N3O2 B213883 N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTAP is a small molecule that has shown promise in various studies as a potential treatment for a range of diseases and conditions.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide's mechanism of action is primarily through its interaction with the KOR. KOR activation can lead to various physiological and biochemical effects, including pain relief, sedation, and dysphoria. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide acts as an antagonist to the KOR, blocking its effects and potentially reducing the negative effects associated with KOR activation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce neuropathic pain in animal models. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have potential antitumor effects in cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is its high potency and selectivity for the KOR. This makes it a useful tool for studying the effects of KOR activation. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or formulations.
Zukünftige Richtungen
There are several potential future directions for N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide research. One area of interest is its potential as a treatment for addiction and pain. Further studies are needed to determine its efficacy and safety in humans. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide's potential antitumor effects also warrant further investigation. Additionally, the development of more soluble formulations of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide could improve its clinical utility.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 2-(trifluoromethyl)acetyl chloride to form an intermediate product. This intermediate is then reacted with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. The final product is purified through recrystallization to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied extensively for its potential therapeutic properties. It has shown potential as a treatment for various diseases and conditions, including addiction, neuropathic pain, and cancer. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied as a kappa opioid receptor (KOR) antagonist, which means it can block the effects of KOR activation. KOR activation has been linked to various diseases and conditions, including addiction and pain, making N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide a promising treatment option.
Eigenschaften
Produktname |
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide |
|---|---|
Molekularformel |
C14H13ClF3N3O2 |
Molekulargewicht |
347.72 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-8-5-12(14(16,17)18)20-21(8)7-13(22)19-9-3-4-11(23-2)10(15)6-9/h3-6H,7H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
ZUOKXMSBSIWTLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)




![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)

![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
